molecular formula C11H11F2N3O2 B138510 (R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol CAS No. 141113-41-9

(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol

Cat. No.: B138510
CAS No.: 141113-41-9
M. Wt: 255.22 g/mol
InChI Key: BZYVJTMKMDGJRN-LLVKDONJSA-N
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Description

(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol is a synthetic organic compound that features a difluorophenyl group and a triazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Difluorophenyl Group: This step might involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with an appropriate nucleophile.

    Formation of the Propane-1,2-diol Backbone: This could involve the reduction of a corresponding ketone or aldehyde precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the diol moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could convert the triazole ring or other functional groups to more reduced forms.

    Substitution: The difluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Conditions might include the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or other biological activities.

Medicine

Medicinal chemistry might explore this compound for its potential therapeutic effects, such as antifungal, antibacterial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The difluorophenyl and triazole groups could interact with specific amino acids in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)ethanol
  • (2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)butane-1,2-diol

Uniqueness

The uniqueness of (R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2/c12-8-1-2-9(10(13)3-8)11(18,5-17)4-16-7-14-6-15-16/h1-3,6-7,17-18H,4-5H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYVJTMKMDGJRN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@](CN2C=NC=N2)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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